2-(4-(sec-butyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Description
2-(4-(sec-Butyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative featuring a 4-(sec-butyl) substituent, a 6-oxo group, and an acetic acid moiety at position 1 of the pyrimidine ring. These compounds are often explored as intermediates in drug synthesis or bioactive molecules due to their ability to modulate enzyme activity or receptor interactions .
Pyrimidine derivatives with acetic acid substituents are known for their dual hydrophilic (via the carboxylic acid) and lipophilic (via alkyl/aryl groups) properties, which influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-(4-butan-2-yl-6-oxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-7(2)8-4-9(13)12(6-11-8)5-10(14)15/h4,6-7H,3,5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGWHPYLPMJCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)N(C=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(sec-butyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure
The chemical formula for this compound is . Its structure features a pyrimidine ring substituted with a sec-butyl group and an acetic acid moiety, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrimidine have shown significant activity against various cancer cell lines. In vitro assays demonstrated that certain pyrimidine analogs inhibited cell migration and invasion in metastatic breast cancer models, suggesting that they may interfere with cellular pathways involved in tumor metastasis .
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrimidine A | MDA-MB-231 (Breast) | 5.0 | Inhibition of cell migration |
| Pyrimidine B | A549 (Lung) | 8.0 | Induction of apoptosis |
| Pyrimidine C | HeLa (Cervical) | 3.5 | Inhibition of angiogenesis |
Antimicrobial Activity
The antimicrobial efficacy of related pyrimidine compounds has also been documented. For example, studies have indicated that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrimidine Derivative X | Staphylococcus aureus | 16 µg/ml |
| Pyrimidine Derivative Y | Escherichia coli | 32 µg/ml |
| Pyrimidine Derivative Z | Candida albicans | 8 µg/ml |
Case Studies
A notable study investigated the effects of a related pyrimidine compound on tumor growth in vivo using chick chorioallantoic membrane assays. The results indicated that the compound effectively inhibited angiogenesis and reduced tumor size, suggesting potential therapeutic applications in cancer treatment .
Another case study focused on the antimicrobial properties of pyrimidine derivatives against resistant bacterial strains. The findings indicated that these compounds could serve as promising candidates for developing new antibiotics, particularly in light of rising antibiotic resistance .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the sec-butyl group or the acetic acid moiety can significantly influence the compound's potency and selectivity for specific biological targets. Research has shown that substituents on the pyrimidine ring can enhance binding affinity to target proteins involved in cancer progression or microbial resistance mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-(4-(sec-butyl)-6-oxopyrimidin-1(6H)-yl)acetic acid and its analogs:
*Estimated based on structural similarity.
†Calculated from molecular formula.
Key Structural Insights:
- Alkyl vs. Aryl Substituents : The sec-butyl group in the target compound provides greater lipophilicity compared to phenyl or methoxyphenyl groups, which may enhance blood-brain barrier penetration . However, aromatic substituents (e.g., 4-fluorophenyl) often improve binding affinity to hydrophobic enzyme pockets .
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) increase the electrophilicity of the pyrimidine ring, facilitating nucleophilic reactions. In contrast, electron-donating groups (e.g., methyl in ) stabilize the ring but reduce reactivity.
Solubility and Lipophilicity:
- The acetic acid moiety ensures moderate aqueous solubility across analogs. However, substituents significantly modulate logP values:
Preparation Methods
Alkylation of Pyrimidine Precursor
- Starting Material: A suitable 6-oxopyrimidine precursor with a free nitrogen at position 1.
- Alkylating Agent: sec-butyl bromide is commonly used to introduce the sec-butyl group at the 4-position of the pyrimidine ring.
- Reaction Conditions: The alkylation is typically carried out under controlled temperature and solvent conditions to ensure selective substitution and to avoid side reactions.
- Catalysts/Base: A base such as potassium carbonate or sodium hydride may be used to deprotonate the pyrimidine nitrogen, enhancing nucleophilicity for alkylation.
Purification
- The crude product is purified by crystallization or chromatographic techniques to obtain the pure this compound.
- Purity is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Detailed Synthesis Example (Generalized)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Pyrimidine precursor + sec-butyl bromide + base (e.g., K2CO3) in solvent (e.g., DMF) | Alkylation at 4-position of pyrimidine ring | Sec-butyl substituted pyrimidine intermediate |
| 2 | Haloacetic acid derivative (e.g., bromoacetic acid) + base or acid catalyst | Introduction of acetic acid side chain at N1 | Protected or ester intermediate |
| 3 | Hydrolysis (acidic/basic) | Conversion of ester to free acid | Final product: this compound |
| 4 | Purification (crystallization/column chromatography) | Isolation of pure compound | Pure target compound |
Research Findings and Optimization
- Yield Optimization: Reaction temperature, solvent choice, and base strength critically influence the alkylation yield. Mild heating (e.g., 50–80°C) in polar aprotic solvents such as DMF or DMSO enhances nucleophilicity and alkylation efficiency.
- Selectivity: Controlling stoichiometry of sec-butyl bromide and reaction time minimizes over-alkylation or side reactions.
- Hydrolysis Conditions: Acidic hydrolysis is preferred for ester cleavage to avoid degradation of the pyrimidine ring.
- Characterization: High purity (>98%) is achievable with proper purification, confirmed by HPLC and NMR spectroscopy.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Alkylation solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Alkylation temperature | 50–80°C | Moderate heating improves yield |
| Base used | Potassium carbonate, sodium hydride | Facilitates deprotonation for nucleophilicity |
| Alkylating agent | sec-butyl bromide | Introduces sec-butyl group |
| Acetic acid introduction | Haloacetic acid derivatives (e.g., bromoacetic acid) | Reacts with N1 position |
| Hydrolysis | Acidic or basic aqueous conditions | Converts esters to free acid |
| Purification methods | Crystallization, column chromatography | Ensures high purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
